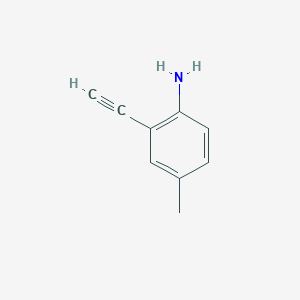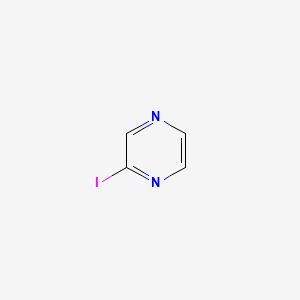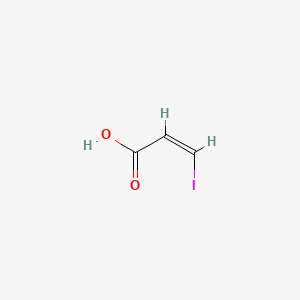
1,8-二氮杂芴-9-酮
描述
1,8-Diazafluoren-9-one (DFO) is a chemical compound that has garnered attention due to its application in forensic science, particularly in the enhancement of latent fingerprints. The compound reacts with amino acids to produce a red fluorescent pigment, which is useful in detecting latent fingerprints on various substrates. The fluorescence of this pigment can be further enhanced by the presence of zinc ions, as indicated by the formation of a purple zinc complex when DFO reacts with amino acids in the presence of zinc .
Synthesis Analysis
The synthesis of DFO and its derivatives involves reactions with α-amino acids. For instance, DFO reacts with α-amino acids and their esters to form decarboxylated azomethine ylides and ester-substituted azomethine ylides, respectively. These ylides can undergo stereospecific cycloaddition in the presence of N-methylmaleimide, leading to the formation of cycloadducts . The study of the reaction mechanism between DFO and the amino acid L-alanine in methyl alcohol suggests that the solvent may participate in the reaction, forming a hemiketal that acts as the reactive species .
Molecular Structure Analysis
The molecular structure of DFO derivatives, such as 1,8-dimethylfluoren-9-one, has been elucidated using X-ray crystallography. These studies reveal that the molecule is closely planar, with the non-hydrogen atoms, except for the oxygen, lying within the plane defined by the ring-joining carbons. The mutual inclination between the benzene rings is nearly 180 degrees, indicating a high degree of planarity .
Chemical Reactions Analysis
DFO's reactivity with amino acids is a key aspect of its utility in forensic applications. The formation of red fluorescent dyes through the reaction of DFO with α-amino acids without dipolarophiles is a sensitive method for detecting latent fingerprints. The addition of metal salts, such as zinc chloride, to DFO formulations can optimize fluorescence, although attempts with other metal salts like iron, nickel, and palladium chlorides were not successful .
Physical and Chemical Properties Analysis
The photophysical and photochemical properties of DFO are influenced by the solvent environment. Spectroscopic studies have shown that the energy levels of the close-lying nπ* and ππ* states of DFO are significantly modified by solvent polarity. The solvation of DFO is primarily determined by dipolar solute-solvent interactions, with specific interactions playing a less significant role. The difference in the ground and excited state dipole moments of DFO has been obtained using solvatochromic shift methods .
科学研究应用
法医学
DFO 广泛用于法医学中检测多孔表面上的潜在指纹 . 它与指纹中存在的氨基酸反应,形成高荧光衍生物 . 当这些衍生物被蓝绿色光照射时,指纹会发光 .
光学应用
DFO 已用于创建用于光学应用的复合薄膜 . 这些薄膜表现出发光性,这种特性使它们在各种光学应用中很有用 .
诊断目的
虽然 DFO 以其法医学应用而闻名,但其在诊断目的中的使用尚未完全研究 . DFO 在透明基底上的稳定性允许其与生物分子络合,用于检测α-氨基酸 . 这可能用于几种疾病的早期诊断 .
荧光检测
DFO 已用于荧光检测甘氨酸,一种目标α-氨基酸 . 这可能成为泌尿生殖道癌症的标志物 .
增强混合生物相容介质中的绿光
DFO 聚集体已用于增强混合生物相容介质中的绿光 . 这是由于它们在聚集状态下独特的电光特性 .
表面能特性
使用 DFO 研究了形成非常规聚集以及染料浓度变化对材料表面能特性的影响 . 这对设计和制造具有特定表面能特性的材料具有意义 .
作用机制
Target of Action
The primary target of 1,8-Diazafluoren-9-one (DFO) is the amino acids present in latent fingerprints . These amino acids are left behind when fingers touch a surface, and they serve as the key interaction point for DFO .
Mode of Action
DFO interacts with its targets by forming highly fluorescent derivatives with the amino acids . This reaction is triggered when DFO comes into contact with the amino acids present in the fingerprint residue . The fluorescence of these derivatives is what allows the previously invisible fingerprints to be detected .
Biochemical Pathways
The biochemical pathway involved in the action of DFO is relatively straightforward. When DFO comes into contact with the amino acids present in fingerprint residue, it reacts to form fluorescent derivatives
Result of Action
The result of DFO’s action is the formation of fluorescent derivatives when it reacts with the amino acids present in fingerprint residue . These derivatives fluoresce under specific light conditions, allowing for the detection of previously invisible fingerprints . The fluorescence is typically observed when the derivatives are illuminated with light at an excitation wavelength of approximately 470 nm, resulting in emission at approximately 570 nm .
Action Environment
The action of DFO can be influenced by various environmental factors. For instance, the type of surface on which the fingerprints are located can affect the efficacy of DFO. It is most effective on porous surfaces . Additionally, the fluorescence of the DFO-amino acid derivatives can be affected by the lighting conditions, specifically the wavelength of light used for excitation . Furthermore, the concentration of DFO and the solvent used can also influence the fluorescence intensity .
安全和危害
未来方向
Future research could focus on the application of DFO for diagnostic purposes . For instance, DFO could be used for the detection of α-amino acids, which could be potential markers of certain diseases . Further studies could also explore the concentration-dependent properties of DFO in different matrices .
属性
IUPAC Name |
6,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O/c14-11-9-7(3-1-5-12-9)8-4-2-6-13-10(8)11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOSUVSBKUIWVKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C3=C2C=CC=N3)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352406 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54078-29-4 | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b′]dipyridin-9-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54078-29-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,8-Diazafluoren-9-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054078294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9H-Cyclopenta[1,2-b:4,3-b']dipyridin-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352406 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,8-DIAZAFLUOREN-9-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3B9KD3X5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Bicyclo[3.3.1]nonane-3,7-dione](/img/structure/B1298671.png)


